molecular formula C12H18O2 B128256 3-(Benzyloxy)-2,2-dimethylpropan-1-ol CAS No. 66582-32-9

3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Cat. No. B128256
CAS RN: 66582-32-9
M. Wt: 194.27 g/mol
InChI Key: SGGGHAPHBMPBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzylic alcohols and their derivatives can be achieved through various methods. For instance, the paper titled "5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions" describes the use of a new azo reagent for the selective esterification of primary and secondary benzylic alcohols. This suggests that similar methodologies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzylic alcohol derivatives can be complex and is often characterized by techniques such as X-ray crystallography. For example, the paper "PHOSPHONIC SYSTEMS. PART 17. SOLUTION AND SOLID STATE STUDIES ON DIMETHYL 2-HYDROXY-3-BENZOYLPROPYLPHOSP" provides insights into the molecular structure of a related compound, which indicates strong intramolecular interactions. These findings could be relevant when considering the molecular structure of "3-(Benzyloxy)-2,2-dimethylpropan-1-ol."

Chemical Reactions Analysis

Benzylic alcohols can undergo various chemical reactions, including esterification, oxidation, and hydrogenolysis. The paper "Stereocontrolled glycoside and glycosyl ester synthesis. neighboring group participation and hydrogenolysis of 3-(2'-benzyloxyphenyl)-3,3-dimethylpropanoates" discusses the synthesis of glycosides and glycosyl esters from benzylic alcohol derivatives, highlighting the potential reactivity of such compounds. This could be extrapolated to understand the reactivity of "3-(Benzyloxy)-2,2-dimethylpropan-1-ol" in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylic alcohols can be studied using various spectroscopic and analytical techniques. The paper "Study on synthesis and thermogravimetric analysis of 1,3-bis[3-(2-thiophenyl)-3-oxopropan-oyl]benzene" provides an example of how thermogravimetric analysis can be used to study the thermal properties of a compound. Although the compound studied is not a benzylic alcohol, the analytical approach could be applied to "3-(Benzyloxy)-2,2-dimethylpropan-1-ol" to determine its thermal stability and other physical properties.

Scientific Research Applications

Catalysis in Carboxylation Reactions

3-(Benzyloxy)-2,2-dimethylpropan-1-ol has been utilized in catalytic processes, particularly in the carboxylation of aryl- and alkenylboronic esters with carbon dioxide. This method is significant for preparing functionalized aryl- and alkenyl-carboxylic acids, offering good yields and a useful approach for diverse applications (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Synthesis of Complex Molecules

The compound plays a crucial role in synthesizing complex molecules. For instance, it has been used as a starting material in the synthesis of moenocinol, involving several steps to create this biologically significant compound (Stumpp & Schmidt, 1986).

Chemical Synthesis Processes

In chemical synthesis, this compound is produced through the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane. Investigations in this area have focused on the efficiency and conditions of this hydrogenation process, using various copper-loaded catalysts (Paczkowski & Hölderich, 1997).

Stereocontrolled Synthesis Applications

It also finds application in stereocontrolled synthesis, particularly in the creation of glycosides and glycosyl esters. This involves the use of its esters for enabling the synthesis of beta-glucosides and alpha-mannosides with high yield and selectivity (Crich & Cai, 2007).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.


For a specific compound, these analyses would typically involve a combination of experimental studies and theoretical calculations. If you have a different compound or a more specific question about one of these categories, feel free to ask!


properties

IUPAC Name

2,2-dimethyl-3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGGHAPHBMPBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456167
Record name 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2,2-dimethylpropan-1-ol

CAS RN

66582-32-9
Record name 1-Propanol, 2,2-dimethyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 29.0 g (1.2 moles) of sodium hydride and 200 ml of dry DMF was stirred under an atmosphere of N2 and cooled with an ice-water bath. A solution of 125 g (1.20 moles) of 2,2-dimethylpropandiol in 100 ml of dry DMF was added with stirring. After the hydrogen gas evolution ceased, 139 ml (1.20 moles) of benzyl chloride was added and the reaction mixture was stirred at room temperature overnight. The resulting reaction solution was poured into ice-water (300 ml) and the aqueous solution was extracted with ethyl ether three times. The organic solutions were combined and washed with NaCl solution and then dried over Na2SO4. The residue, after removal of solvent, was distilled through a vigreux column to obtain the title compound, bp. 85°-87°/0.02 mmHg, as a colorless liquid.
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
139 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-2,2-dimethylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)-2,2-dimethylpropan-1-ol
Reactant of Route 3
Reactant of Route 3
3-(Benzyloxy)-2,2-dimethylpropan-1-ol
Reactant of Route 4
Reactant of Route 4
3-(Benzyloxy)-2,2-dimethylpropan-1-ol
Reactant of Route 5
Reactant of Route 5
3-(Benzyloxy)-2,2-dimethylpropan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)-2,2-dimethylpropan-1-ol

Citations

For This Compound
4
Citations
KG Ghosh, K Pal, D Das, P Chandu, D Sureshkumar - Synlett, 2023 - thieme-connect.com
A metal-free approach for C(sp 3 )–H activation followed by an intramolecular Giese reaction to construct a wide range of cyclic ether scaffolds of various ring sizes under …
Number of citations: 2 www.thieme-connect.com
M Ortalli, S Varani, G Cimato, R Veronesi… - Journal of Medicinal …, 2020 - ACS Publications
Leishmaniases are neglected diseases that can be treated with a limited drug arsenal; the development of new molecules is therefore a priority. Recent evidence indicates that …
Number of citations: 13 pubs.acs.org
JS Yadav, S Aravind, MK Gundluru, BVS Reddy - Synthesis, 2012 - thieme-connect.com
A stereocontrolled asymmetric synthesis of the C7–C16 fragment of bryostatins is described. The key steps involved were a Jacobsen’s hydrolytic kinetic resolution and a Reformatsky …
Number of citations: 10 www.thieme-connect.com
Y Yang, J Wang, M Kayser - Tetrahedron: Asymmetry, 2007 - Elsevier
We report a synthesis of pharmaceutically important α-hydroxy (or t-butyldimethylsilyl protected α-hydroxy)-β-lactams with functionalized chains in position 4 of the azetidinone ring. A …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.